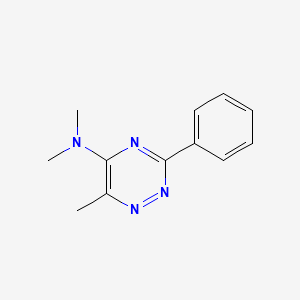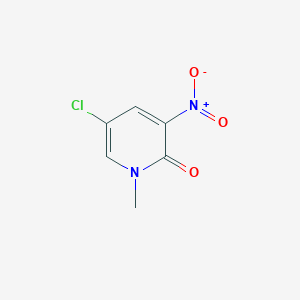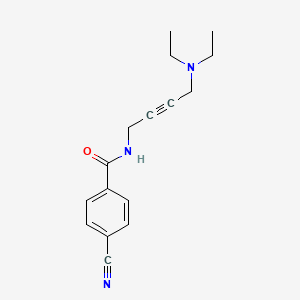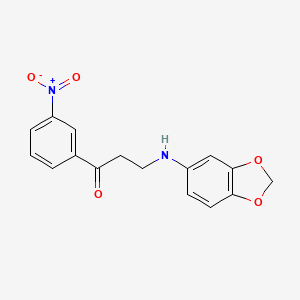![molecular formula C17H22N6O4 B2729187 ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1013971-92-0](/img/structure/B2729187.png)
ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Synthetic Applications and Chemical Properties
Potential Carcinostatics and Enzyme Inhibition : Research by Wanner et al. (1978) explored the synthesis and properties of potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, highlighting the relevance of purinyl derivatives in the biosynthesis of adenosine monophosphate (AMP). This study underscores the chemical's utility in synthesizing compounds with potential enzyme inhibition capabilities, crucial for developing cancer therapeutics (Wanner, Hageman, Koomen, & Pandit, 1978).
Antioxidant and Biological Activities : Chakraborty et al. (2016) characterized substituted aryl meroterpenoids from the red seaweed Hypnea musciformis, indicating the role of ethyl acetate derivatives in identifying new antioxidant molecules. The study demonstrates how derivatives of ethyl acetate, similar in reactivity to the compound , can serve as lead molecules for pharmaceutical and food industries due to their antioxidative properties (Chakraborty, Joseph, Joy, & Raola, 2016).
Marine Fungal Compounds : Research by Wu et al. (2010) on compounds from the marine fungus Penicillium sp. involved ethyl acetate extracts, leading to the discovery of new compounds with unique structures. This emphasizes the chemical's importance in marine bioprospecting and the discovery of new bioactive substances (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).
Synthetic Chemistry Innovations : The work by Ramesh et al. (2017) on the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin showcases the use of ethyl acetate derivatives in complex organic syntheses. This illustrates the compound's utility in creating medically relevant molecules through innovative synthetic pathways (Ramesh, Anjibabu, Reddy, Yedukondalu, Reddy, Kummari, Raju, & Srinivasu, 2017).
作用機序
Moreover, the compound also contains a purine ring, which is another type of nitrogen-containing heterocycle. Purine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, and can influence a wide range of biochemical pathways .
The pharmacokinetics of such compounds would depend on various factors, including their chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemical products, affecting cellular functions and processes .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures, or their action might be enhanced or inhibited by the presence of other substances .
特性
IUPAC Name |
ethyl 2-[3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-7-27-12(24)8-22-15(25)13-14(21(6)17(22)26)18-16(20(13)5)23-11(4)9(2)10(3)19-23/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQOEMOFYOCNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C(N2C)N3C(=C(C(=N3)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)


![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2729122.png)
![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)


![2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2729127.png)